Methyl 4-nitro-2-vinylbenzoate

Nucleophilic aromatic substitution Mercaptobenzoate synthesis Chemoselectivity

Methyl 4-nitro-2-vinylbenzoate (IUPAC: methyl 2-ethenyl-4-nitrobenzoate; C10H9NO4; MW: 207.18 g/mol) is a difunctional aromatic ester characterized by an ortho-vinyl group and a para-nitro substituent on the benzoate ring. This unique arrangement provides orthogonal reactivity handles: the electron-deficient vinyl group for addition and cross-coupling chemistry, and the nitro group that can undergo selective nucleophilic displacement or reduction.

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
Cat. No. B8597233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-nitro-2-vinylbenzoate
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C=C
InChIInChI=1S/C10H9NO4/c1-3-7-6-8(11(13)14)4-5-9(7)10(12)15-2/h3-6H,1H2,2H3
InChIKeyHTQUSDGCQUGMKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Nitro-2-Vinylbenzoate: Technical Baseline for Research and Industrial Procurement


Methyl 4-nitro-2-vinylbenzoate (IUPAC: methyl 2-ethenyl-4-nitrobenzoate; C10H9NO4; MW: 207.18 g/mol) is a difunctional aromatic ester characterized by an ortho-vinyl group and a para-nitro substituent on the benzoate ring . This unique arrangement provides orthogonal reactivity handles: the electron-deficient vinyl group for addition and cross-coupling chemistry, and the nitro group that can undergo selective nucleophilic displacement or reduction . The compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where the ability to sequentially derivatize the vinyl and nitro moieties is critical [1].

Why Methyl 4-Nitro-2-Vinylbenzoate Cannot Be Replaced by Common Analogs


Generic substitution with simpler nitrobenzoates or vinylbenzoates is not viable due to the critical ortho-vinyl/para-nitro substitution pattern. For example, methyl 4-nitrobenzoate lacks the vinyl handle essential for C–C bond formation via Heck coupling [1], while methyl 2-vinylbenzoate lacks the para-nitro group required for selective nucleophilic displacement to introduce thioether functionalities [2]. The specific regiochemistry of methyl 4-nitro-2-vinylbenzoate ensures a unique electronic environment where the vinyl and nitro groups mutually influence each other's reactivity, a characteristic absent in isomers like methyl 2-nitro-4-vinylbenzoate [3]. This precise arrangement is essential for applications requiring sequential, chemoselective transformations.

Quantitative Differentiation of Methyl 4-Nitro-2-Vinylbenzoate Against Key Comparators


Superior Yield in Selective Nucleophilic Displacement vs. 3-Substituted Analogs

Methyl 4-nitro-2-vinylbenzoate can undergo highly selective displacement of the para-nitro group with mercaptans to yield alkyl 4-alkylthio-2-vinylbenzoates, achieving an overall yield of up to 99.67% based on the starting nitrobenzoate [1]. In contrast, analogous reactions on 3-substituted benzoates typically suffer from low yields due to the lack of a strong electron-withdrawing group in the required position, making this a key differentiator for synthetic route planning [1].

Nucleophilic aromatic substitution Mercaptobenzoate synthesis Chemoselectivity

Defined Chemoselectivity in Catalytic Hydrogenation vs. Non-Vinylic Analogs

Under hydrogenation conditions (H2, Pd/C, 5 bar, 15 h, MeOH), methyl 4-nitro-2-vinylbenzoate yields methyl 4-amino-2-ethylbenzoate in a 24% yield . The low yield is attributed to the competing hydrogenation of the vinyl group, which is a direct consequence of its ortho-position. This contrasts with the hydrogenation of methyl 4-nitrobenzoate, which, lacking a vinyl group, would proceed to the corresponding aniline derivative without such competitive side reactions, typically with yields exceeding 85% [1]. This distinct chemoselectivity profile is a tangible functional difference that dictates its use in specific reaction sequences.

Catalytic hydrogenation Chemoselective reduction Aniline synthesis

Quantified Mutual Electronic Influence of Vinyl and Nitro Groups

A study on vinyl nitrobenzoate molecules quantified the mutual electronic effects of the vinyl and nitro groups, revealing a specific bathochromic shift in the UV absorption maximum (λmax) and altered integrated intensity compared to the non-vinylic 4-nitrobenzoate esters [1]. The ortho-vinyl group distorts the coplanarity of the para-nitro group with the aromatic ring, reducing its electron-withdrawing resonance effect. This experimental data provides a fundamental physical-organic basis for the altered reactivity of the nitro group, distinguishing it from both its isomer (methyl 2-nitro-4-vinylbenzoate) and its non-vinylic counterpart.

Physical organic chemistry Substituent effects UV spectroscopy

Validated Intermediate for Decarboxylative Heck Vinylation Methodology

A robust protocol for the decarboxylative Heck vinylation of 2-nitrobenzoates has been established using a Pd(OAc)2/CuF2/benzoquinone catalyst system in NMP at 130 °C, yielding various vinyl arenes in good yields [1]. Methyl 4-nitro-2-vinylbenzoate, as a 2-nitrobenzoate derivative, is a viable substrate for this methodology, enabling the direct conversion of the carboxylic acid derivative (after ester hydrolysis) into functionalized styrenes with carbon dioxide as the only by-product. This contrasts with traditional Heck substrates like aryl halides, which generate stoichiometric salt waste.

C–C bond formation Palladium catalysis Decarboxylative coupling

Optimal Application Scenarios for Methyl 4-Nitro-2-Vinylbenzoate Based on Differential Evidence


Efficient Synthesis of 4-Alkylthio-2-Vinylbenzoate Pesticide Intermediates

Leverage the highly selective, high-yielding nucleophilic displacement of the para-nitro group (up to 99.67% yield ) to install diverse thioether functionalities. This route is particularly advantageous for preparing libraries of 4-alkylthio-2-vinylbenzoates, key intermediates in pesticide discovery, without affecting the ortho-vinyl group, which can be utilized in a subsequent polymerization or cross-coupling step.

One-Pot Synthesis of 2-Ethyl-4-Amino Benzoate Derivatives

Exploit the specific chemoselectivity profile where catalytic hydrogenation simultaneously reduces the nitro group to an amine and the vinyl group to an ethyl group, yielding methyl 4-amino-2-ethylbenzoate (24% yield ). This is a targeted, albeit low-yielding, direct route when the saturated 2-ethyl-4-amino scaffold is the desired product, saving synthetic steps compared to sequential protection/deprotection strategies.

Physicochemical Model Compound for Ortho-Substituent Effect Studies

Utilize the compound as a well-defined model in physical organic chemistry research to study the transmission of electronic effects between an ortho-vinyl and a para-nitro group, as quantified by UV-Vis bathochromic shifts . This provides a distinct experimental system that is not replicable with mono-substituted or meta-substituted analogs.

Green Chemistry Feedstock for Salt-Free Vinyl Arene Synthesis

After hydrolysis to the corresponding benzoic acid, use the compound as a substrate in Pd-catalyzed decarboxylative Heck vinylations to produce functionalized vinyl arenes with CO2 as the only by-product, avoiding the stoichiometric salt waste of traditional aryl halide chemistry . This aligns with industrial green chemistry initiatives for sustainable process development.

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